molecular formula C18H12ClN3O2S B2663583 N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide CAS No. 844461-86-5

N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide

Cat. No.: B2663583
CAS No.: 844461-86-5
M. Wt: 369.82
InChI Key: FPIYFFSQZMMSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide is a heterocyclic compound featuring a tricyclic core with oxygen and nitrogen atoms (8-oxa-3,5-diazatricyclo system) and a 3-chlorophenyl acetamide moiety. The compound’s sulfur-containing thioether linkage and chlorinated aromatic group may influence its pharmacokinetic properties, such as metabolic stability and receptor binding affinity.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-11-4-3-5-12(8-11)22-15(23)9-25-18-17-16(20-10-21-18)13-6-1-2-7-14(13)24-17/h1-8,10H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIYFFSQZMMSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide typically involves multiple stepsCommon reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name Substituent Position Heterocyclic Core Modifications Key Features
N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide (Target Compound) 3-chlorophenyl 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca system Thioether linkage, planar tricyclic core, no additional sulfonyl/methyl groups
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine [] 4-chlorophenyl 4H-1,3,5-oxadiazine Trichloromethyl group, simpler bicyclic structure
N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-...}sulfanyl)acetamide [] 4-chlorophenyl 8λ⁶-thia-3,5,9-triazatricyclo system Sulfonyl and methyl groups, expanded ring system (tetradeca)
2-Chloro-N-(3,5-dichlorophenyl)ethanamine [] 3,5-dichlorophenyl Ethaneamine backbone Simpler aliphatic structure, lacks heterocyclic core

Key Observations :

  • Substituent Position : The 3-chlorophenyl group in the target compound may induce distinct electronic effects compared to 4-chlorophenyl analogs (e.g., and ), altering dipole moments and steric interactions .
  • Heterocyclic Core: The 8-oxa-3,5-diazatricyclo system differs from ’s oxadiazine (fewer fused rings) and ’s sulfonyl-containing core.

Biological Activity

N-(3-chlorophenyl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C18H23ClN4O
  • Molecular Weight: Approximately 350.85 g/mol
  • Structural Features: The compound features a chlorophenyl group and a diazatricyclo structure which contribute to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require specific reagents and conditions. Solvents like dimethylformamide or dichloromethane are often used, along with catalysts for cyclization or substitution processes.

This compound interacts with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation: It may also modulate receptor activity influencing cellular signaling pathways.

Anticancer Properties

Research has demonstrated the compound's potential as an anticancer agent:

  • Cell Viability Studies: In vitro studies have shown that the compound reduces cell viability in various cancer cell lines.
    • For example, studies indicate an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against hepatocellular carcinoma cells (Huh7) .
  • Mechanistic Insights:
    • The compound is believed to induce apoptosis (programmed cell death) in cancer cells through the activation of intrinsic pathways .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating oxidative stress pathways and inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

StudyFindings
In Vitro Anticancer Activity The compound exhibited significant cytotoxicity against Huh7 cells with an IC50 of approximately 5 µM .
Mechanism Exploration Studies indicate that the compound may inhibit fatty acid synthase (FASN), a key enzyme often overexpressed in cancer cells .
Binding Affinity Binding assays reveal a higher affinity for cancerous cells compared to normal cells, suggesting selective targeting .

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity?

The synthesis requires multi-step optimization, including:

  • Temperature control : Sensitive intermediates (e.g., thioacetamide linkages) may degrade above 60°C .
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency in the tricyclic core formation .
  • Reaction monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and ensure >95% purity . Post-synthesis, recrystallization in ethanol/water mixtures removes residual impurities .

Q. Which analytical techniques are essential for structural validation?

  • ¹H/¹³C NMR : Assign peaks for the chlorophenyl group (δ 7.2–7.5 ppm) and sulfanylacetamide protons (δ 3.8–4.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography : Resolve conformational flexibility in the tricyclic core, particularly the oxa-diazatricyclo system .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests thermal stability for most assays) .

Advanced Research Questions

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Dock the compound into enzyme active sites (e.g., kinases, cytochrome P450) using the tricyclic core as a pharmacophore. Validate with MD simulations (NAMD, 100 ns trajectories) to assess binding pose stability .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate electron density maps to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) .

Q. How can structural modifications improve target selectivity in enzyme inhibition?

  • SAR studies : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) substituents to modulate steric and electronic interactions .
  • Protease inhibition assays : Test derivatives against a panel of serine/threonine kinases to identify selectivity trends. Use IC₅₀ values and selectivity indices (SI) for prioritization .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀, Hill slopes) and normalize for assay conditions (e.g., ATP concentrations in kinase assays) .
  • Orthogonal validation : Confirm hits with SPR (surface plasmon resonance) for binding kinetics (kₒₙ/kₒff) and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What experimental designs optimize reaction yields while minimizing byproducts?

  • DoE (Design of Experiments) : Apply a central composite design to evaluate factors like catalyst loading (Pd/C, 5–10 mol%), temperature (50–80°C), and solvent polarity. Use ANOVA to identify significant variables .
  • Green chemistry approaches : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in cycloaddition steps .

Q. How can researchers characterize metabolite profiles in preclinical studies?

  • In vitro microsomal assays : Incubate the compound with rat/human liver microsomes (1 mg/mL protein, NADPH-regenerating system). Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at C10 of the tricyclic system) .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

FactorOptimal RangeImpact on Yield
Temperature65–75°C+25% efficiency
Catalyst (Pd/C)7.5 mol%Reduces Pd leaching
Solvent (DMF:H₂O)4:1 v/vMinimizes hydrolysis

Q. Table 2. Biological Activity Data Comparison

TargetIC₅₀ (nM)Selectivity IndexAssay Type
Kinase A12 ± 1.58.2Fluorescence
Kinase B230 ± 450.5Radioisotopic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.